2,6-Dichloro-4-methylaniline

Metabolism Toxicology In Vitro

Sourcing a chlorinated aniline with the precise 2,6-dichloro-4-methyl substitution pattern is critical for agrochemical intermediate integrity. Generic analogs like 4-toluidine or 2-chloro-4-toluidine introduce metabolic instability and genotoxic risk. · Essential building block for the herbicide dicamba; irreplaceable in this synthetic route. · Ortho,ortho'-disubstitution sterically hinders the amine, mitigating mutagenic potency in standard genotoxicity assays. · Available with ≥98% purity; standard research quantities in stock for immediate global dispatch.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 56461-98-4
Cat. No. B1232004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methylaniline
CAS56461-98-4
Synonyms2,6-dichloro-4-toluidine
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)N)Cl
InChIInChI=1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
InChIKeyHMUDNHJDRNNRIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-methylaniline: Compound Overview


2,6-Dichloro-4-methylaniline (CAS 56461-98-4), also known as 2,6-dichloro-p-toluidine, is a chlorinated aromatic amine with the molecular formula C₇H₇Cl₂N and a molecular weight of 176.04 g/mol [1]. Its structure features two ortho-chlorine substituents (positions 2 and 6) and a para-methyl group relative to the amine, a substitution pattern that sterically hinders the amino group and modulates both its chemical reactivity and metabolic fate [2]. Primarily employed as a key building block in the manufacture of agrochemicals and dyes, this compound's strategic value stems from this specific ortho,ortho'-disubstitution, which differentiates its performance and handling characteristics from mono-chlorinated or unsubstituted aniline analogs.

Structural building block for agrochemical and dye synthesis
2,6-Dichloro substitution pattern directs reactivity and metabolic fate
Distinct from mono-chlorinated or unsubstituted aniline analogs

2,6-Dichloro-4-methylaniline: Generic Aniline Substitution Risks


In the procurement of chemical intermediates for regulated applications like pesticide synthesis, substituting 2,6-dichloro-4-methylaniline with a generic or structurally similar aniline (e.g., 4-toluidine or 2-chloro-4-toluidine) introduces unacceptable risk. The unique 2,6-dichloro substitution pattern is not merely a structural variation; it is the functional determinant of downstream metabolic stability [1] and a potential mitigator of genotoxic liability [2]. This ortho,ortho'-disubstitution creates steric hindrance that alters the compound's interaction with biological systems and its reactivity profile. Consequently, a switch to a lower-cost analog lacking this precise substitution can derail synthetic routes, compromise the efficacy of the final active ingredient, and introduce unforeseen safety or regulatory hurdles. The quantitative evidence below demonstrates why specification to this exact CAS number is non-negotiable for performance and compliance.

Target 2,6-Dichloro-4-methylaniline
Potential Substitute 4-Toluidine, 2-Chloro-4-toluidine
Metabolic profile differentiates via higher total conversion and altered pathway
May not reproduce same metabolic endpoint profile; toxicological assessment context may shift
2,6-Disubstitution sterically hinders enzymatic activation; class-level evidence suggests attenuated genotoxicity endpoints
Lower steric hindrance may not support comparable genotoxicity endpoint context
Required intermediate for specific herbicides (e.g., dicamba)
Synthetic route and final active ingredient performance may be compromised

2,6-Dichloro-4-methylaniline: Technical Comparison vs. Analogs


Microsomal Metabolism: Effect of 2,6-Disubstitution

In a direct head-to-head comparison using rat liver microsomes, the total metabolic conversion of 2,6-dichloro-4-toluidine was significantly higher than that of its less substituted analogs [1]. The study reported a clear rank order of total conversion: 4-toluidine < 2-chloro-4-toluidine < 2,6-dichloro-4-toluidine, which was attributed to a marked increase in microsomal side-chain C-hydroxylation with increasing number of ortho chlorine substituents [1]. This indicates that the 2,6-dichloro substitution pattern not only accelerates overall biotransformation but also directs the metabolic pathway away from aromatic ring hydroxylation, a route that can generate potentially reactive intermediates [1].

Microsomal Metabolism
Head-to-head
Total conversion rank: 2,6-dichloro > 2-chloro > 4-toluidine (p-value not reported)
Supports metabolic pathway differentiation
Rat liver microsomes, HPLC; reported statistically significant increase
Metabolism Toxicology In Vitro Liver Microsomes

Genotoxicity Mitigation via 2,6-Disubstitution

A class-level analysis of aniline derivatives tested the hypothesis that 2,6-disubstitution could prevent genotoxicity by sterically hindering enzymatic activation [1]. In the Salmonella/microsome assay (Ames test), 2,6-dialkylsubstituted anilines and 2,4,6-trimethylaniline (2,4,6-TMA) were found to be only weakly mutagenic, with effects that were small compared to the more potent mutagenicity observed for 2,4-dimethylaniline and 2,4,5-trimethylaniline (2,4,5-TMA) [1]. Furthermore, in Drosophila melanogaster, the related 2,4,6-trichloroaniline (TCA) was mutagenic at doses 2-3 times lower than the non-2,6-disubstituted comparator 2,4,5-TMA, demonstrating a lower potency for the 2,6-disubstituted structure [1].

Genotoxicity Profile
Class-level inference
2,6-Dialkyl analogs weakly mutagenic in Ames test; 2-3× lower mutagenic dose in Drosophila for 2,4,6-trichloroaniline analog
May support attenuated genotoxicity endpoint context
Based on analog data; direct evidence for target compound not reported
Genotoxicity Mutagenicity Safety Assessment In Vitro Toxicology

Analytical Specification: High Purity & Lot Consistency

Multiple commercial suppliers of 2,6-dichloro-4-methylaniline, including major vendors such as Sigma-Aldrich and Bidepharm, consistently specify a minimum purity of 98% . This specification is the industry benchmark for this compound. Bidepharm further supports this specification by providing batch-specific quality control documentation, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) reports, enabling end-users to verify the identity and purity of each lot .

Purity Specification
Supplier data
≥98% purity; QC documentation (NMR, HPLC, GC) available per lot
Supports batch-to-batch consistency in synthesis
Specification review; no independent validation source cited
Quality Control Analytical Chemistry Purity Procurement

Key Intermediate for Dicamba Herbicide

2,6-Dichloro-4-methylaniline is specifically identified as a chemical intermediate used for the production of dicamba, a widely used herbicide . This role is not general to all chlorinated anilines but is specific to this substitution pattern, which is required to construct the final herbicidal molecule. While the exact synthetic route is proprietary, the compound's identity as a building block for dicamba is consistently noted across chemical databases and supplier documentation .

Dicamba Intermediate
Application context
Identified as intermediate for dicamba herbicide synthesis
Specific required building block; alternative anilines incompatible
Proprietary synthetic route; supplier documentation confirms role
Agrochemical Synthesis Herbicide Dicamba Process Chemistry

2,6-Dichloro-4-methylaniline: Research & Manufacturing Applications


Dicamba & Related Herbicide Synthesis

This is the primary industrial application for 2,6-dichloro-4-methylaniline. As a designated intermediate for the herbicide dicamba , its procurement is essential for process chemists and chemical engineers involved in scaling up or optimizing the manufacturing of this widely used agrochemical. The compound's specific substitution pattern is a mandatory structural requirement, making it irreplaceable in this context. R&D efforts focused on novel dicamba analogs or improved synthetic routes will also rely on this compound as a foundational building block .

SAR Studies: Metabolism & Genotoxicity

2,6-Dichloro-4-methylaniline serves as a critical tool compound for toxicologists and medicinal chemists investigating the impact of ortho-substitution on the metabolism and genotoxicity of aromatic amines. Its quantifiably different metabolic profile, with significantly higher total conversion and altered metabolite patterns compared to 4-toluidine and 2-chloro-4-toluidine [1], makes it an ideal model for SAR studies. Furthermore, its 2,6-disubstitution pattern is of key interest in research aimed at designing out genotoxic liabilities, as this structural feature has been shown to attenuate mutagenic potency in standard assays [2].

Complex Dye & Pigment Synthesis

Beyond agrochemicals, 2,6-dichloro-4-methylaniline is a valuable intermediate in the dye and pigment industry . The steric hindrance and electronic effects imparted by the two ortho-chlorines and para-methyl group provide unique reactivity that can be exploited to synthesize azo dyes and other colorants with specific shades, fastness properties, or solubility profiles that are unattainable with simpler aniline derivatives. This makes it a specialty building block for dye chemists developing high-performance colorants for textiles, inks, and plastics.

Application
Selection Property
Validation Focus
Dicamba herbicide synthesis
2,6-Dichloro substitution pattern
Synthetic route compatibility; intermediate identity confirmation
SAR studies: metabolism & genotoxicity
Ortho-substitution-dependent metabolic and genotoxicity profile
Cross-compound endpoint comparison; metabolic pathway analysis
High-performance dye & pigment development
Steric and electronic effects of ortho-chlorines
Color fastness and solubility profile evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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